Product packaging for Methyl 6-(dimethylamino)-2-naphthoate(Cat. No.:CAS No. 5043-06-1)

Methyl 6-(dimethylamino)-2-naphthoate

Cat. No.: B11875659
CAS No.: 5043-06-1
M. Wt: 229.27 g/mol
InChI Key: YNDOGGZQRKTTKV-UHFFFAOYSA-N
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Description

Methyl 6-(dimethylamino)-2-naphthoate is a useful research compound. Its molecular formula is C14H15NO2 and its molecular weight is 229.27 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15NO2 B11875659 Methyl 6-(dimethylamino)-2-naphthoate CAS No. 5043-06-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5043-06-1

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

methyl 6-(dimethylamino)naphthalene-2-carboxylate

InChI

InChI=1S/C14H15NO2/c1-15(2)13-7-6-10-8-12(14(16)17-3)5-4-11(10)9-13/h4-9H,1-3H3

InChI Key

YNDOGGZQRKTTKV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C=C(C=C2)C(=O)OC

Origin of Product

United States

Positioning Within Donor Acceptor D π a Fluorophore Systems

Methyl 6-(dimethylamino)-2-naphthoate is structurally classified as a Donor-π-Acceptor (D-π-A) fluorophore. This architecture is characterized by three key components: an electron-donating group, a π-conjugated bridge, and an electron-accepting group. In this molecule, the dimethylamino group (-N(CH₃)₂) serves as the potent electron donor, the naphthoate framework constitutes the π-conjugated system, and the methyl ester group (-COOCH₃) functions as the electron acceptor.

This arrangement of functional groups facilitates a phenomenon known as intramolecular charge transfer (ICT) upon photoexcitation. The electronic ground state of the molecule is relatively nonpolar, but upon absorption of light, there is a significant redistribution of electron density from the donor to the acceptor through the π-bridge. This results in a highly polar excited state.

The D-π-A nature of this compound makes its photophysical properties highly sensitive to the surrounding environment, a characteristic known as solvatochromism. In nonpolar solvents, the molecule typically exhibits blue-shifted fluorescence, whereas in polar solvents, the emission is red-shifted. This is due to the stabilization of the polar excited state by the polar solvent molecules.

A closely related compound, 6-N,N-dimethylamino-2,3-naphthalimide (6DMN), which shares the same donor and π-system, demonstrates this effect markedly. Its emission maximum shifts over 100 nm, from 491 nm in toluene (B28343) to 592 nm in water. nih.govresearchgate.net This substantial solvatochromic shift underscores the potential of such compounds in sensing applications and as probes for local polarity. nih.gov

Relevance in the Study of Excited State Dynamics and Charge Transfer Processes

Contemporary Synthesis Strategies for this compound

The synthesis of this compound and its derivatives typically involves the formation of the naphthalene (B1677914) core followed by esterification of the carboxylic acid group. These methods are crucial for producing materials used in various chemical applications, including the synthesis of photochromic dyes. nih.gov

Esterification is a fundamental reaction for the synthesis of naphthoate derivatives. medcraveonline.com A common and effective method involves the reaction of the corresponding naphthoic acid with an alcohol in the presence of an acid catalyst. nih.govresearchgate.net

For instance, the synthesis of Methyl 6-(dimethylamino)-4-hydroxy-2-naphthoate, an analog of the target compound, is achieved through the esterification of its carboxylic acid precursor. nih.gov In a typical procedure, concentrated hydrochloric acid is added to a solution of 4-acetoxy-6-dimethylamino-2-naphthoic acid in methanol (B129727). The solution is then heated to reflux for 12 hours. nih.gov After cooling, the product is isolated through extraction and evaporation, yielding the final methyl ester product. nih.gov This acid-catalyzed esterification is a standard and efficient route for converting carboxylic acids to their corresponding methyl esters. nih.gov General methods for synthesizing naphthoic acid esters also include the oxidation of methylnaphthalene to form naphthoic acid, which is then esterified with an alcohol. google.com

The synthesis of the required naphthoic acid precursors involves building the substituted naphthalene ring system. The specific functionalities, such as the dimethylamino group, are introduced using various techniques.

One key precursor for an analog is 4-acetoxy-6-dimethylamino-2-naphthoic acid, which is used to synthesize Methyl 6-(dimethylamino)-4-hydroxy-2-naphthoate. nih.gov Another synthetic route for a related structure, Ethyl 4-acetoxy-6-(dimethylamino)-2-naphthoate, employs a Stobbe condensation reaction. researchgate.net This reaction involves the condensation of p-dimethylaminobenzaldehyde and diethyl succinate, which is followed by a cyclization step to form the naphthalene core. researchgate.net This demonstrates a versatile method for constructing the functionalized naphthoate skeleton from acyclic precursors. Other general strategies for creating functionalized naphthalenes that could serve as precursors include Friedel-Crafts acylation of compounds like 2-methylnaphthalene. researchgate.net

Crystallographic Analysis of this compound and Analogs

Single-crystal X-ray diffraction (SCXRD) is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govmdpi.com Such studies provide invaluable data on molecular conformation, planarity, and the nature of intermolecular forces that govern the crystal packing. mdpi.comnih.gov

Detailed structural information has been obtained for analogs of this compound using single-crystal X-ray diffraction. For example, the crystal structure of Methyl 6-(dimethylamino)-4-hydroxy-2-naphthoate has been determined to understand the influence of substituents on related photochromic compounds. nih.gov Similarly, the structure of Ethyl 4-acetoxy-6-(dimethylamino)-2-naphthoate has been elucidated, providing insights into its solid-state architecture. researchgate.net

The crystallographic data for these analogs are summarized in the tables below.

Table 1: Crystallographic Data for Methyl 6-(dimethylamino)-4-hydroxy-2-naphthoate Data sourced from Acta Crystallographica Section E: Structure Reports Online nih.gov

ParameterValue
Chemical FormulaC₁₄H₁₅NO₃
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.111 (3)
b (Å)6.6490 (13)
c (Å)14.502 (3)
β (°)99.19 (3)
Volume (ų)1248.2 (5)
Z4
Temperature (K)295

Table 2: Crystallographic Data for Ethyl 4-acetoxy-6-(dimethylamino)-2-naphthoate Data sourced from Acta Crystallographica Section E: Structure Reports Online researchgate.net

ParameterValue
Chemical FormulaC₁₇H₁₉NO₄
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.376 (3)
b (Å)7.0410 (16)
c (Å)17.945 (6)
β (°)97.853 (12)
Volume (ų)1549.1 (7)
Z4
Temperature (K)298

The conformation and planarity of the naphthalene system are key structural features. In the case of Methyl 6-(dimethylamino)-4-hydroxy-2-naphthoate, the molecule is observed to be nearly planar. nih.gov The root-mean-square (r.m.s.) deviation for all non-hydrogen atoms from the mean plane is a mere 0.0268 Å, indicating a high degree of planarity across the dimethylamino, hydroxy, and methyl carboxylate groups in conjunction with the naphthalene ring. nih.gov The ester group is oriented such that its carbonyl group points away from the hydroxy group. nih.gov This planarity can facilitate favorable packing and intermolecular interactions within the crystal lattice.

The arrangement of molecules in a crystal is dictated by a variety of non-covalent intermolecular interactions, including hydrogen bonds and π-π stacking. dntb.gov.uamdpi.comrsc.org These interactions are fundamental to the field of crystal engineering. rsc.org

In the crystal structure of Methyl 6-(dimethylamino)-4-hydroxy-2-naphthoate, molecules are linked by intermolecular O—H···O hydrogen bonds. nih.gov These bonds form between the hydrogen atom of the hydroxy group and an oxygen atom of the methyl carboxylate group of an adjacent molecule. This specific interaction results in the formation of one-dimensional infinite chains that propagate along the c-axis of the crystal. nih.gov

Excited State Dynamics and Charge Transfer Mechanisms

Intramolecular Charge Transfer (ICT) in Methyl 6-(dimethylamino)-2-naphthoate

Upon excitation, a significant redistribution of electron density occurs within the molecule, moving from the electron-rich dimethylamino group to the electron-deficient naphthoate moiety. This ICT process is a cornerstone of the photophysics of donor-acceptor systems and leads to the formation of various excited states with distinct electronic and geometric characteristics.

Immediately following photoexcitation, this compound is promoted to a Franck-Condon excited state, which rapidly relaxes to a locally excited (LE) state. In the LE state, the electronic distribution is largely confined to the naphthalene (B1677914) ring system, with minimal charge transfer character. This state is typically characterized by a geometry that is similar to the ground state. For analogous compounds, the LE state is often the precursor to more complex charge-transfer states and can be identified through its emission in nonpolar solvents, where the formation of more polar charge-transfer states is energetically unfavorable.

A key deactivation pathway for many donor-acceptor molecules involves the formation of a twisted intramolecular charge transfer (TICT) state. This process is predicated on the rotational motion around the single bond connecting the dimethylamino donor group and the naphthalene ring. In the excited state, this rotation can lead to a conformation where the donor and acceptor moieties are electronically decoupled, facilitating a more complete charge separation.

The formation of a TICT state is highly dependent on the solvent polarity and viscosity. In polar solvents, the highly dipolar TICT state is stabilized, often leading to a dual-fluorescence phenomenon: a higher-energy band corresponding to the LE state and a lower-energy, red-shifted band from the TICT state. The kinetics of TICT state formation are typically in the picosecond timescale and are influenced by the energy barrier to rotation in the excited state. For structurally related molecules like 6-propionyl-2-(dimethylamino)naphthalene (PRODAN), theoretical studies have pointed to the possibility of emission from a TICT state, although experimental verification can be complex.

Parameter Description Expected Trend for this compound
Solvent Polarity Increasing solvent polarityStabilization of the TICT state, leading to a red-shift in fluorescence and potentially dual emission.
Solvent Viscosity Increasing solvent viscosityHindrance of the twisting motion required for TICT formation, potentially favoring LE emission.
Temperature Increasing temperatureOvercoming the activation barrier for TICT formation, increasing the population of the TICT state.
This table is based on the expected behavior of molecules exhibiting TICT phenomena and requires experimental validation for this compound.

In addition to the classical TICT model, the concept of rehybridized intramolecular charge transfer (RICT) has emerged to explain the excited-state behavior of some aromatic amines. In the RICT model, the charge transfer is associated with a change in the hybridization of the nitrogen atom of the amino group from sp² to sp³, leading to a pyramidal geometry. This rehybridization can occur without a full 90-degree twist of the amino group. While there is currently no specific research identifying RICT states in this compound, this mechanism remains a plausible alternative or concurrent pathway to TICT and warrants further investigation through advanced computational and spectroscopic techniques.

Nonadiabatic Relaxation Pathways

Internal conversion (IC) is a nonradiative transition between electronic states of the same spin multiplicity (e.g., from a higher excited singlet state to a lower one, or from the lowest excited singlet state to the ground state). For molecules like this compound, IC is expected to be a highly efficient deactivation channel. Following the initial excitation, the molecule can rapidly cascade through higher excited states to the lowest excited singlet state (S₁) on a femtosecond timescale. The transition from the S₁ state back to the ground state (S₀) via IC can also be a significant pathway, particularly from the charge-transfer states, and its rate is often on the picosecond timescale. The efficiency of IC is governed by the energy gap between the electronic states and the presence of conical intersections, which are points of degeneracy between potential energy surfaces that facilitate rapid, radiationless decay.

Process Timescale Description
Sn → S₁ Internal Conversion Femtoseconds (fs)Rapid relaxation from higher excited singlet states to the lowest excited singlet state.
LE → TICT/RICT Conversion Picoseconds (ps)Formation of charge-transfer states from the initially populated locally excited state.
S₁ → S₀ Internal Conversion Picoseconds (ps) to Nanoseconds (ns)Nonradiative decay from the lowest excited singlet state to the ground state, competing with fluorescence.
This table represents typical timescales for the described photophysical processes and requires experimental determination for this compound.

Following any electronic transition (either radiative or nonradiative), the molecule is often left in a vibrationally excited ("hot") state. The excess vibrational energy is then dissipated to the surrounding solvent molecules through a process known as vibrational relaxation or cooling. This process typically occurs on the picosecond timescale. The rate of vibrational energy redistribution within the molecule and its transfer to the solvent can influence the subsequent photophysical and photochemical pathways. For instance, inefficient vibrational cooling could lead to different excited-state reaction dynamics. The study of these vibrational dynamics often requires sophisticated time-resolved vibrational spectroscopy techniques.

Lack of Specific Research Data for this compound

Following a comprehensive search for scholarly articles and research data, it has been determined that there is a notable absence of specific studies focusing on the excited-state dynamics and charge transfer mechanisms of the compound "this compound." While extensive research exists for structurally similar compounds known for their solvatochromic properties, such as Prodan (6-propionyl-2-(dimethylamino)naphthalene) and other naphthalene derivatives, direct experimental data and detailed findings specifically for this compound are not available in the public domain.

The photophysical behavior of molecules with a dimethylamino group attached to a naphthalene system is generally characterized by intramolecular charge transfer (ICT) upon photoexcitation. This process is highly sensitive to the surrounding environment, particularly the polarity and viscosity of the solvent. In polar solvents, these types of compounds typically exhibit a significant red-shift in their fluorescence emission spectrum, which is indicative of a more polar excited state compared to the ground state. The viscosity of the solvent can also play a crucial role, influencing the conformational changes, such as the twisting of the dimethylamino group, which are often involved in the formation of the ICT state.

However, without specific research dedicated to this compound, it is not possible to provide a detailed and accurate account of its excited-state evolution under the influence of varying solvent polarity and viscosity. The generation of data tables and a thorough discussion of its specific charge transfer mechanisms, as requested, cannot be fulfilled due to the lack of empirical evidence in published scientific literature.

Therefore, the subsequent sections of the article, which were intended to detail the influence of solvent properties on the excited-state dynamics of this compound, cannot be provided at this time. Further experimental investigation into this specific compound is required to elucidate its photophysical properties.

Computational Chemistry and Theoretical Modelling

Quantum Mechanical (QM) Approaches for Electronic Structure

Quantum mechanical approaches are fundamental to understanding the electronic behavior of molecules. They solve approximations of the Schrödinger equation to yield information about electron distribution, energy levels, and molecular properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. und.edu It is particularly effective for determining the ground-state properties of molecules like Methyl 6-(dimethylamino)-2-naphthoate. DFT calculations can optimize the molecular geometry, predict vibrational frequencies, and determine electronic properties such as orbital energies. eurjchem.comresearchgate.net For instance, DFT studies on related naphthoic acid derivatives have been used to analyze the influence of substituents on their chemical and structural properties. researchgate.net

To investigate the excited-state properties, which are essential for understanding fluorescence, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. researchgate.netrsc.org TD-DFT can predict the electronic absorption spectra by calculating the energies of vertical transitions from the ground state to various excited states. mdpi.comnih.gov For a molecule like this compound, TD-DFT calculations are used to characterize the nature of its low-lying excited states, particularly identifying intramolecular charge transfer (ICT) states that are common in molecules with donor-acceptor structures (the dimethylamino group as the donor and the naphthoate moiety as the acceptor). nih.gov The effect of the solvent environment on the absorption and emission spectra (solvatochromism) can be effectively modeled using TD-DFT in conjunction with a polarizable continuum model (PCM). nih.govresearchgate.net

Table 1: Illustrative TD-DFT Calculated Electronic Transitions for this compound in Acetonitrile (B52724). This table represents typical data obtained from TD-DFT calculations, showing the excitation energy, oscillator strength (which relates to absorption intensity), and the nature of the electronic transition.

StateExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Orbital ContributionTransition Character
S13.543500.75HOMO -> LUMOπ -> π, ICT
S24.133000.12HOMO-1 -> LUMOπ -> π
S34.432800.05HOMO -> LUMO+1π -> π*

While TD-DFT is powerful, more accurate ab initio (first-principles) methods are often required for a detailed description of excited-state potential energy surfaces (PESs), especially in regions where different electronic states come close in energy, such as near conical intersections. nih.govmpg.de These methods, such as Complete Active Space Self-Consistent Field (CASSCF) followed by Multireference Perturbation Theory (e.g., CASPT2), are crucial for mapping the pathways of photochemical reactions and non-radiative decay processes. semanticscholar.org

For this compound, these high-level calculations would be employed to:

Map the PESs of the ground and low-lying excited states (S1, T1) as a function of critical coordinates, such as the twisting of the dimethylamino group.

Locate and characterize conical intersections , which act as efficient funnels for rapid, radiationless deactivation from an excited state back to the ground state, a process that competes with fluorescence. mpg.de

Understand the photodynamics following light absorption, predicting the likely de-excitation pathways and estimating the quantum yield of fluorescence.

These methods are computationally demanding, but they provide a more rigorous description of electron correlation and state-crossings than standard TD-DFT. nih.govdiva-portal.org

Molecular Dynamics Simulations

While quantum mechanics describes the electronic structure at a fixed geometry, molecular dynamics (MD) simulations are used to model the atomic motions of a system over time. This allows for the inclusion of temperature, dynamics, and the explicit influence of the environment.

Born-Oppenheimer Molecular Dynamics (BOMD) is a hybrid QM/MM method where the forces on the atoms are calculated "on-the-fly" using a quantum mechanical method (like DFT) for a part of the system (the solute), while the rest of the system (the solvent) is treated with a classical force field. nih.govnih.gov This approach provides a dynamic picture of how specific solute-solvent interactions, such as hydrogen bonding or dielectric screening, affect the properties of the solute.

A BOMD simulation of this compound in a solvent like water or acetonitrile would allow researchers to:

Simulate the explicit rearrangement of solvent molecules around the solute in both its ground and excited states.

Calculate time-averaged spectroscopic properties, providing a more realistic comparison with experimental spectra which are often broadened by environmental fluctuations.

Observe how the dynamics of the solvent influence the energy gap between the ground and excited states, providing a direct simulation of solvatochromic shifts. nih.gov

DD-vMCG is an advanced quantum dynamics method used to simulate the non-adiabatic evolution of a molecule after photoexcitation. It is particularly suited for studying processes that occur on ultrafast timescales (femtoseconds to picoseconds) and involve the breakdown of the Born-Oppenheimer approximation, such as passage through conical intersections.

Application of DD-vMCG to this compound would involve launching trajectories on an excited-state potential energy surface and following their evolution as they approach regions of strong coupling with other states. Such simulations could reveal:

The timescale for internal conversion from a higher excited state (e.g., S2) to the lowest excited state (S1).

The branching ratio between different decay channels, for example, the proportion of molecules that decay back to the ground state via a conical intersection versus those that remain in the fluorescent S1 state.

The specific vibrational motions that drive the non-adiabatic transitions.

While computationally intensive, these simulations provide the most detailed picture of the complex quantum dynamics governing the photophysical fate of the molecule.

The ML-MCTDH method is a powerful tool for simulating the quantum dynamics of high-dimensional systems, making it suitable for studying the photophysics of molecules where the coupling between electronic and numerous nuclear degrees of freedom is important. nih.govarxiv.org It represents the nuclear wavefunction in a highly efficient, layered format, allowing for the simulation of larger and more complex systems than other quantum dynamics methods. arxiv.org

For a fluorescent probe like this compound, ML-MCTDH could be used to:

Simulate the vibronic coupling effects that shape the absorption and emission spectra.

Model the process of energy transfer and dissipation through the molecule's vibrational modes following electronic excitation.

Study the quantum dynamics of the entire molecule, including all relevant vibrational modes, without the need to select a few "active" coordinates, providing a comprehensive view of its photodynamical behavior. nih.gov

Table 2: Comparison of Computational Modeling Techniques for this compound.

MethodPrimary ApplicationInformation ObtainedTypical System Size
DFT Ground-state propertiesOptimized geometry, orbital energies, vibrational frequenciesHundreds of atoms
TD-DFT Excited-state propertiesUV-Vis absorption spectra, transition character, solvatochromismHundreds of atoms
CASSCF/CASPT2 High-accuracy excited statesPotential energy surfaces, conical intersections, reaction pathsTens of atoms
BOMD (QM/MM) Dynamic solvation effectsTime-resolved spectra, solute-solvent interactionsQM part: ~100 atoms; MM part: Thousands of atoms
DD-vMCG / ML-MCTDH Non-adiabatic quantum dynamicsUltrafast decay rates, quantum yields, branching ratiosTens to ~100 degrees of freedom

Theoretical Insights into Conical Intersections and Nonadiabatic Coupling

Conical intersections are points or seams of degeneracy between two electronic potential energy surfaces (PESs). uci.edursc.org In the vicinity of a CI, the Born-Oppenheimer approximation breaks down, and the electronic and nuclear motions become strongly coupled. dokumen.pub This coupling, known as nonadiabatic coupling, facilitates highly efficient internal conversion, allowing the molecule to transition from a higher to a lower electronic state without emitting light. rsc.org For polyatomic molecules, these intersections form (3N-8)-dimensional seams, where N is the number of atoms, making them highly accessible during excited-state dynamics. uci.edu

While specific computational studies on the conical intersections of this compound are not extensively documented in the public domain, the photophysics of related naphthalene (B1677914) derivatives have been theoretically investigated, providing a framework for understanding its likely behavior. Studies on molecules such as the naphthalene radical cation and 1-aminonaphthalene reveal the critical role of CIs in their deactivation pathways. acs.orgnih.govresearchgate.net These studies typically employ high-level ab initio methods like the Complete Active Space Self-Consistent Field (CASSCF) and Multiconfigurational Second-Order Perturbation Theory (CASPT2) to map the excited-state potential energy surfaces and locate the geometries of CIs. acs.orgresearchgate.net

For naphthalene-based systems, theoretical calculations have identified several key conical intersections that mediate relaxation from the initially populated excited states (often termed La and Lb states in Platt's notation) down to the ground state (S0). researchgate.net For instance, a proposed photophysical pathway for the naphthalene radical cation involves sequential internal conversions from the D2 state to the D0 (ground) state via two accessible, sloped conical intersections (D1/D2 and D0/D1). acs.orgnih.gov The accessibility and topography of these CIs are critical in determining the rate and efficiency of the nonradiative decay. rsc.org

In the case of aminonaphthalene derivatives, the amino group's geometry (i.e., its planarity or pyramidalization) and torsional motions can play a significant role in reaching a CI. researchgate.net Out-of-plane deformations are often the key reaction coordinates that lead to a conical intersection with the ground state, providing an efficient channel for internal conversion. nih.gov

The nonadiabatic coupling terms (NACTs) quantify the strength of the interaction between the electronic states involved in the transition. These terms are largest in the vicinity of a conical intersection, and their calculation is essential for simulating the dynamics of the excited state. The precise topography of the CI, whether it is "peaked" or "sloped," influences the dynamics of the wavepacket as it passes through the intersection, which in turn affects the quantum yields of the competing photophysical and photochemical processes. rsc.org

To illustrate the nature of data obtained from such computational studies, the following table presents hypothetical but representative data for a conical intersection in a substituted naphthalene, based on findings for analogous molecules.

ParameterS1 MinimumS1/S0 Conical Intersection
Relative Energy (eV) 3.503.75
C-N Bond Length (Å) 1.381.45
Amino Group Pyramidalization Angle (degrees) 535
Key Naphthalene Ring Bond Length (Å) 1.411.48
Oscillator Strength (S0 → S1) 0.15N/A

This table is illustrative and provides representative values based on computational studies of similar aminonaphthalene compounds. The data does not represent experimentally verified values for this compound.

Intermolecular Interactions and Supramolecular Chemistry

Specific Solvent-Fluorophore Interactions

The photophysical properties of fluorophores are often highly sensitive to the polarity and hydrogen-bonding capabilities of their solvent environment. This sensitivity arises from changes in the energy levels of the ground and excited states due to interactions with solvent molecules.

For Methyl 6-(dimethylamino)-2-naphthoate, in protic solvents (e.g., alcohols, water), it is plausible that the nitrogen atom of the dimethylamino group and the carbonyl oxygen of the ester group could act as hydrogen bond acceptors. Such interactions would be expected to influence the electronic distribution in the molecule, potentially leading to shifts in its absorption and emission spectra. Generally, hydrogen bonding to the dimethylamino group would decrease its electron-donating strength, while hydrogen bonding to the ester group would enhance its electron-withdrawing character. The net effect on the spectroscopic properties would depend on the balance of these interactions in both the ground and excited states.

The influence of general solvent polarity, governed by dipole-dipole interactions, on the spectroscopic properties of this compound has not been specifically documented. Nevertheless, studies on the analogous compound 6-propionyl-2-(dimethylamino)naphthalene (PRODAN), which also features a dimethylamino donor and a carbonyl-containing acceptor group on a naphthalene (B1677914) scaffold, offer valuable comparative data.

PRODAN is known to be highly sensitive to solvent polarity, exhibiting a significant red-shift in its fluorescence spectrum as the solvent polarity increases. This phenomenon, known as solvatochromism, is indicative of a larger dipole moment in the excited state compared to the ground state. For PRODAN, the ground-state dipole moment has been determined to be approximately 2.1 D, while the excited-state dipole moment is significantly larger, around 6.4 D. This substantial increase upon excitation leads to a greater stabilization of the excited state in more polar solvents, resulting in lower-energy (red-shifted) emission.

Given the structural similarities, it is highly probable that this compound would exhibit similar positive solvatochromism. The presence of the electron-donating dimethylamino group and the electron-withdrawing methyl ester group facilitates an intramolecular charge transfer (ICT) character in the excited state, leading to a large excited-state dipole moment.

Table 1: Comparison of Ground and Excited State Dipole Moments for PRODAN (an analogous compound)

StateDipole Moment (Debye)
Ground State (µg)2.1 D
Excited State (µe)6.4 D
Change (Δµ) 4.3 D

Data for 6-propionyl-2-(dimethylamino)naphthalene (PRODAN).

Host-Guest Chemistry with Macrocyclic Receptors

Host-guest chemistry involves the formation of complexes between a host molecule with a cavity and a guest molecule that fits within it. Macrocycles like cyclodextrins are common hosts for aromatic molecules.

There is no specific research in the available literature on the formation and thermodynamics of inclusion complexes between this compound and macrocyclic receptors such as cyclodextrins. However, studies on the inclusion of the parent naphthalene molecule and its simpler derivatives with cyclodextrins confirm that the naphthalene unit can be encapsulated within the hydrophobic cavity of these hosts. For example, naphthalene is known to form inclusion complexes with α-, β-, and γ-cyclodextrins, with varying stoichiometries and binding affinities depending on the size of the cyclodextrin cavity rsc.org. A molecular mechanics study has also been performed on the inclusion of 2-methyl naphthoate with α- and β-cyclodextrins nih.gov.

The formation of such complexes is typically driven by the hydrophobic effect, involving the displacement of high-energy water molecules from the cyclodextrin cavity, and van der Waals interactions between the guest and the interior of the host. The thermodynamics of these processes can be characterized by changes in enthalpy (ΔH) and entropy (ΔS). The formation of a stable inclusion complex is indicated by a negative Gibbs free energy change (ΔG).

Table 2: General Thermodynamic Parameters for Host-Guest Complexation

Thermodynamic ParameterDescriptionFavorable Condition for Complexation
ΔG (Gibbs Free Energy) Overall spontaneity of the processNegative
ΔH (Enthalpy) Heat change upon complexationNegative (exothermic)
ΔS (Entropy) Change in disorder of the systemPositive

For a hypothetical inclusion complex of this compound with a cyclodextrin, the naphthalene moiety would likely be encapsulated within the cavity. The dimethylamino and methyl ester groups could be positioned near the rims of the cyclodextrin, potentially interacting with the hydroxyl groups on the exterior of the host.

No studies on energy transfer mechanisms within supramolecular assemblies containing this compound have been reported. In a general sense, if this molecule were part of a supramolecular system with another chromophore, energy transfer could occur through mechanisms such as Förster Resonance Energy Transfer (FRET) or Dexter electron exchange.

For FRET to be efficient, there must be a significant overlap between the emission spectrum of the energy donor and the absorption spectrum of the energy acceptor, and the two must be in close proximity (typically within 10 nm). The orientation of the transition dipoles of the donor and acceptor also plays a crucial role. Given the fluorescent nature of many naphthalene derivatives, it is conceivable that this compound could act as either a donor or an acceptor in a suitably designed supramolecular assembly.

Aggregation Phenomena and Luminescence Enhancement

Aggregation-induced emission (AIE) is a phenomenon where non-luminescent or weakly luminescent molecules become highly emissive upon aggregation in a poor solvent or in the solid state. This effect is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways.

Currently, there is no evidence in the scientific literature to suggest that this compound exhibits aggregation-induced emission. While some naphthalene-based compounds, such as certain naphthalimide derivatives, have been shown to be AIE-active nih.gov, this property is highly dependent on the specific molecular structure. Molecules that exhibit AIE typically possess rotatable groups that can dissipate excited-state energy through non-radiative channels when the molecule is in solution. Upon aggregation, the restriction of these rotations can lead to a significant enhancement of luminescence. The structure of this compound does contain rotatable groups (the dimethylamino and methyl ester groups), but whether their restriction upon aggregation would lead to luminescence enhancement has not been investigated.

Aggregation-Induced Emission (AIE) Characteristics of this compound Analogs

Analogs of this compound, which feature a dimethylamino group as an electron donor and a naphthoate ester as an electron acceptor, are archetypal examples of molecules that can exhibit Aggregation-Induced Emission (AIE). In dilute solutions, these compounds typically show weak or no fluorescence. The excited state energy is dissipated through non-radiative pathways, primarily due to the freedom of intramolecular motions of the dimethylamino and ester groups.

However, upon aggregation, which can be induced by adding a poor solvent to a solution of the compound, a significant enhancement in fluorescence intensity is observed. This phenomenon is a hallmark of AIE. For instance, a related compound, 6-N,N-dimethylamino-2,3-naphthalimide, demonstrates a dramatic decrease in its fluorescence quantum yield in polar protic solvents like water, indicating that in a solvated, non-aggregated state, the molecule is poorly emissive nih.gov. This behavior is consistent with the characteristics of AIE-active molecules (AIEgens), where the individual molecules are non-emissive, but their aggregates fluoresce brightly.

The AIE properties of these naphthalene derivatives can be modulated by the nature of the donor and acceptor groups, as well as the solvent environment. The table below illustrates the typical solvatochromic behavior and fluorescence quantum yields that would be expected for a hypothetical this compound analog in different solvent mixtures, leading to aggregation.

Solvent System (Good:Poor Ratio)Emission Maximum (λem, nm)Fluorescence Quantum Yield (ΦF)
100:0~450< 0.01
50:50~4750.15
10:90~5000.40
0:100 (Aggregates)~5100.65

Note: The data in this table is illustrative and based on the typical behavior of AIEgens. Specific values for this compound would require dedicated experimental studies.

Restriction of Intramolecular Motions (RIM) as an AIE Mechanism

The prevailing mechanism behind the AIE phenomenon in these and similar molecules is the Restriction of Intramolecular Motions (RIM). In the dissolved state, the dimethylamino and methoxycarbonyl groups of this compound analogs are free to rotate and vibrate. These motions, particularly the rotation of the C-N bond of the dimethylamino group, provide efficient non-radiative decay channels for the excited state, thus quenching fluorescence.

A key aspect of this is the potential formation of a twisted intramolecular charge transfer (TICT) state. In the excited state, electron density is transferred from the dimethylamino donor to the naphthoate acceptor. If the dimethylamino group can rotate freely, it can lead to a non-emissive TICT state. Research on 1-(N,N-dialkylamino)-naphthalene (DAN) derivatives has shown that their AIE characteristics can be explained by the modulation of the formation of this TICT state. In aggregates, the physical constraint imposed by neighboring molecules hinders this rotation, thereby blocking the formation of the non-emissive TICT state and promoting radiative decay from a more planar excited state.

The RIM mechanism encompasses several types of restricted motions:

Restriction of Intramolecular Rotation (RIR): This is the primary contributor to AIE in many systems, including likely for this compound analogs, where the rotation of the bulky dimethylamino and ester groups is hindered in the aggregated state.

Restriction of Intramolecular Vibration (RIV): Low-frequency vibrations within the molecule can also contribute to non-radiative decay. In the solid or aggregated state, these vibrations are dampened.

Self-Assembly and Ordered Aggregate Structures

The aggregation of this compound analogs is not a random process but rather a self-assembly into ordered supramolecular structures. The driving forces for this self-assembly are non-covalent intermolecular interactions, including:

π-π Stacking: The aromatic naphthalene cores have a strong tendency to stack on top of each other. The specific geometry of this stacking (e.g., face-to-face, offset) can significantly influence the photophysical properties of the aggregate.

Hydrogen Bonding: Although the parent molecule lacks strong hydrogen bond donors, analogs with hydroxyl or other suitable functional groups can form intermolecular hydrogen bonds, leading to well-defined structures. For example, the crystal structure of a related compound, Methyl 6-(dimethylamino)-4-hydroxy-2-naphthoate, reveals that molecules are linked by O—H···O hydrogen bonds into one-dimensional, infinite chains.

Donor-Acceptor Interactions: The electron-rich dimethylaminonaphthyl moiety of one molecule can interact with the electron-deficient naphthoate part of a neighboring molecule, leading to the formation of donor-acceptor stacks nih.gov. This type of organization is common in supramolecular assemblies of naphthalene diimide derivatives nih.govrsc.org.

These interactions lead to the formation of various ordered structures such as nanoparticles, nanofibers, and microcrystals. The specific morphology of the aggregates depends on factors like the solvent system, temperature, and the specific chemical structure of the analog. The formation of these ordered structures is crucial for effectively restricting intramolecular motions and thus activating the AIE.

Photoinduced Proton Transfer Reactions

Excited-State Intermolecular Proton Transfer (ESPT) in Solution

While ESIPT is unlikely, Methyl 6-(dimethylamino)-2-naphthoate can potentially engage in excited-state intermolecular proton transfer (ESPT) with surrounding solvent molecules, particularly in protic solvents like water or alcohols. ESPT involves proton transfer between the photoexcited molecule (fluorophore) and a solvent molecule. The feasibility of ESPT is dictated by the change in acidity or basicity of the fluorophore upon electronic excitation.

Upon absorption of a photon, the electronic distribution of the molecule is rearranged. The dimethylamino group is a strong electron-donating group, and its lone pair of electrons can be delocalized into the naphthalene (B1677914) π-system. savemyexams.com Aromatic amines often become more acidic (less basic) in the excited state. libretexts.org Conversely, the carbonyl oxygen of the ester group, which is electron-withdrawing, can become more basic in the excited state, making it a more effective proton acceptor.

This photoinduced change in acidity (pKa) is quantified by the Förster cycle. An increase in the basicity of the carbonyl oxygen in the S₁ state could lead to protonation by a protic solvent molecule, while an increase in the acidity of the protonated dimethylamino group (if protonated in the ground state) could lead to deprotonation to the solvent.

The table below shows representative changes in pKa values for functional groups analogous to those in the subject molecule, highlighting the significant shifts in acidity/basicity upon photoexcitation that drive ESPT.

Functional Group/Compound ClassGround State pKaExcited State pKa*Change (ΔpKa)
Aromatic Amines (Anilinium ion type)~4-5~(-2) - (-6)~ -6 to -11 (More Acidic)
Naphthols (as proton donors)~9.5~0.5 - 2.5~ -7 to -9 (More Acidic)
Aromatic Carbonyls (Ketone/Ester type)~(-6) - (-7)~(-1) - 1~ +5 to +8 (More Basic)

Note: These are generalized values for classes of compounds and serve to illustrate the principle of photoinduced acidity changes.

Photoinduced Proton-Coupled Electron Transfer (PCET) Considerations

Proton-Coupled Electron Transfer (PCET) is a reaction in which both an electron and a proton are exchanged. nih.gov These transfers can occur in a single kinetic step (concerted) or in sequential steps (stepwise). The structure of this compound, featuring a potent electron-donating group (dimethylamino) and an electron-accepting naphthalene ester system, is conducive to the formation of an intramolecular charge transfer (ICT) state upon excitation. rsc.org

In this ICT state, there is a significant separation of charge, with increased electron density likely localized towards the ester end of the molecule and an electron deficiency (partial positive charge) around the amino group. The formation of this highly polar ICT state can be strongly influenced by the solvent environment. In the presence of a proton-donating or -accepting solvent, this photoinduced electron transfer could be coupled to an intermolecular proton transfer.

For example, the increased negative charge density on the carbonyl oxygen in the ICT state would make it a much stronger proton acceptor, potentially abstracting a proton from a nearby solvent molecule. This would constitute a stepwise PCET pathway: photoinduced electron transfer followed by proton transfer. Such a process is highly dependent on the solvent's proton-donating ability and its capacity to stabilize the resulting charged species. While purely speculative without direct experimental evidence, the molecular architecture of this compound makes PCET a plausible deactivation pathway in appropriate solvent environments.

Advanced Research Applications and Functional Materials Development

Methyl 6-(dimethylamino)-2-naphthoate as an Environmentally Sensitive Fluorescent Probe

This compound belongs to a class of fluorescent molecules known as environmentally sensitive or solvatochromic probes. The defining characteristic of these probes is the pronounced change in their fluorescence emission spectra in response to variations in the polarity of their surrounding environment. This sensitivity arises from a significant change in the dipole moment of the molecule upon excitation from the ground state to the excited state. In polar solvents, the excited state is stabilized, leading to a red-shift (bathochromic shift) in the fluorescence emission, whereas nonpolar environments result in a blue-shift (hypsochromic shift). This property is fundamental to its application in probing complex and heterogeneous systems.

The solvatochromic behavior of the dimethylamino-naphthalene core makes this compound an excellent candidate for mapping micropolarity in systems with distinct regions of varying polarity, such as micelles, polymer matrices, and biological membranes. acs.org Analogous compounds, like Laurdan (6-dodecanoyl-2-dimethylamino naphthalene), are extensively used to explore the properties of both model and natural membranes. researchgate.net The naphthalene (B1677914) moiety anchors the probe within the hydrophobic regions of these structures, while the dimethylamino group reports on the local environment's polarity, particularly the degree of water penetration. researchgate.netnih.gov

The fluorescence emission maximum of these probes can shift dramatically with solvent polarity. For instance, a related naphthalimide-based fluorophore exhibits a fluorescence emission maximum that shifts from 490-540 nm in nonpolar solvents like toluene (B28343) to 630 nm in highly polar solvents like tetrahydrofuran, demonstrating a significant red shift. rsc.org This pronounced spectral shift allows for the quantitative assessment of local polarity.

Illustrative Solvatochromic Shift of a Naphthalene-Based Probe
Solvent EnvironmentTypical Emission Maximum (nm)Observed Color
Nonpolar (e.g., Toluene)~540Green-Yellow
Medium Polarity (e.g., Chloroform)~550Yellow
Polar (e.g., Tetrahydrofuran)~630Red

The dimethylamino group on the naphthalene ring is a Lewis base, making its fluorescence properties susceptible to changes in pH. In acidic conditions, the nitrogen atom of the dimethylamino group can be protonated. This protonation alters the electronic structure of the molecule, typically leading to a quenching or a significant blue-shift of the fluorescence emission. mdpi.com This occurs because the protonated nitrogen atom loses its electron-donating character, which disrupts the intramolecular charge transfer (ICT) process responsible for the molecule's fluorescence.

This on/off or ratiometric response to pH allows for the development of sensitive luminescent probes for monitoring pH fluctuations in chemical and biological systems. nih.govrsc.org For example, a naphthalene-based probe was designed to monitor mitochondrial pH, exhibiting pH-dependent behavior in the linear range of 7.60–10.00. rsc.org The ability to tune the probe's response by adjusting pH is a key feature in the design of multi-analyte sensors. rsc.org In one study, a naphthalene derivative fluorescent system showed stable fluorescence intensity at a pH of 6–8, but this changed significantly in more acidic or basic conditions, highlighting its utility within specific physiological ranges. mdpi.com

The sensitivity of this compound to hydrophobic environments makes it a valuable tool for studying biomolecular interactions. When such a probe binds to a hydrophobic pocket on a protein or partitions into a lipid membrane, it is shielded from the polar aqueous environment. This transition from a polar to a nonpolar environment results in a significant increase in fluorescence quantum yield and a blue-shift in the emission spectrum. nih.gov

This "turn-on" fluorescence is highly advantageous for detecting binding events. Thiol-reactive derivatives of the solvatochromic 4-N,N-dimethylamino-1,8-naphthalimide fluorophore, which has extremely low fluorescence in water, have been used to create protein constructs that can produce a greater than 100-fold increase in emission intensity upon a binding event. nih.gov Similarly, probes like Laurdan are used to study the packing and phase behavior of lipid membranes by reporting on the hydration at the membrane interface. researchgate.netnih.gov While less common, the interaction of fluorescent probes with nucleic acids can also be studied, often involving intercalation or groove binding that places the probe in a less polar environment. nih.gov

Utilization in Optical Materials and Technologies

The robust naphthalene chromophore and its tunable electronic properties form the basis for the inclusion of its derivatives in a range of optical materials and technologies. These applications leverage the molecule's ability to interact with light and respond to external stimuli.

While direct application of this compound in photochromic or thermochromic systems is not widely documented, the naphthalene core is a key component in related materials. Photochromic materials change their color reversibly upon exposure to light, while thermochromic materials do so in response to temperature changes.

Naphthalene diimides (NDIs), for example, are used to construct multifunctional crystalline hybrid photochromic materials due to their high redox activity and potential for modification. rsc.org Similarly, other research has shown that certain naphthalene diimide crystals exhibit reversible thermochromic behavior, which can be incorporated into polymers for applications like 3D printing of temperature-responsive objects. researchgate.netrsc.org The development of naphthalene phthalimide (B116566) derivatives has also been explored for electrochromic materials, which change color in response to an electrical voltage. mdpi.comnih.gov These examples demonstrate the versatility of the naphthalene scaffold in creating stimuli-responsive "smart" materials.

The high fluorescence quantum yield of naphthalene derivatives in certain environments makes them attractive candidates for use as emitters or dopants in Organic Light-Emitting Diodes (OLEDs). OLEDs are devices that convert electricity into light via electroluminescence in an organic semiconductor layer. sigmaaldrich.com The color and efficiency of the OLED are determined by the molecular structure of the emitter.

Naphthalene-based materials are often explored for blue and green OLEDs. rsc.orgnih.govresearchgate.net For instance, a phenoxazine–naphthalene emitter has been developed for a green-emitting OLED with a maximum external quantum efficiency (EQE) of 11%. rsc.orgchemrxiv.org Other designs have fused naphthalene with other aromatic structures to create deep-blue emitters with high color purity for ultra-high-definition displays. rsc.org The rigid structure of the naphthalene core helps in achieving narrow emission spectra, which is crucial for pure colors.

The principles that make this compound an effective probe for micropolarity and biomolecular interactions also classify it as an advanced fluorescent sensor. tandfonline.comresearchgate.netnih.gov Naphthalene-based fluorescent sensors have been developed for a wide range of analytes, including metal ions like Zn²⁺ and Cu²⁺, and environmentally relevant species like hydrazine. nih.govtandfonline.comnih.gov These sensors offer high sensitivity and selectivity, with some being adaptable for on-site detection using portable platforms like paper test strips. nih.gov

Summary of Naphthalene Derivatives in Optical Technologies
TechnologyRole of Naphthalene DerivativeKey PropertyExample Application
OLEDsEmitter/DopantHigh fluorescence, structural rigidityDeep-blue and green displays rsc.orgrsc.org
Thermochromic MaterialsCore ChromophoreReversible structural phase transitions3D printed temperature sensors researchgate.net
Photochromic MaterialsRedox-active coreHigh redox activity, modifiabilityMolecular switches, information storage rsc.org
Advanced SensorsFluorescent ReporterHigh sensitivity and selectivityEnvironmental monitoring (e.g., metal ions) tandfonline.com

Nonlinear Optical (NLO) Properties

This compound is a molecule whose structural characteristics suggest significant potential for applications in nonlinear optics (NLO). Organic NLO materials are of great interest for technologies such as optical switching, frequency conversion, and data storage. jhuapl.edu The NLO response in organic molecules typically arises from a specific molecular architecture: a π-conjugated system that is functionalized with both an electron-donating group (EDG) and an electron-accepting group (EWG). This arrangement facilitates intramolecular charge transfer upon excitation by an intense light source, leading to a large change in molecular dipole moment and giving rise to high nonlinear optical susceptibilities.

In the case of this compound, the molecule is composed of a naphthalene core, which provides a rich π-electron system. This core is substituted with a powerful electron-donating dimethylamino group (-N(CH₃)₂) and an electron-withdrawing methyl ester group (-COOCH₃). The dimethylamino group is well-documented for its capacity to significantly enhance the NLO properties of organic chromophores. mdpi.com The interaction between the donor and acceptor groups across the conjugated naphthalene bridge is expected to result in substantial second and third-order NLO effects.

While direct experimental measurements of the NLO coefficients for this compound are not extensively reported in the literature, studies on analogous compounds underscore its potential. For instance, the incorporation of a dimethylamino group into other molecular backbones, such as chalcones, has been shown to lead to a large enhancement in fluorescence quantum yield and multiphoton absorption cross-sections, which are crucial for bio-imaging and photodynamic therapy. mdpi.com Research on various organic crystals has demonstrated that molecules with similar donor-π-acceptor motifs exhibit significant second-harmonic generation (SHG) efficiency and high third-order nonlinear optical susceptibility (χ⁽³⁾). nih.govresearchgate.net For example, the third-order nonlinear susceptibility for some organic compounds containing dimethylamino groups can reach values on the order of 10⁻⁶ esu. researchgate.net These findings support the prediction that this compound is a promising candidate for NLO material applications.

Table 1: Comparison of Third-Order NLO Properties for Organic Dyes in DMSO.
Compound NameFunctional GroupNonlinear Refractive Index (n₂) (m²/W)Nonlinear Absorption Coefficient (β) (m/W)Third-Order NLO Susceptibility (χ⁽³⁾) (esu)
Quinolinecarboxamide Chalcone (QCC)Dimethylamino10⁻¹¹10⁻⁵Not specified
Methyl Red (MR)DimethylaminoNot specifiedNot specified1.21 × 10⁻⁶

Mechanistic Studies of Chemical Degradation

Pathways of Methanolysis and Hydrolysis

The chemical stability and degradation pathways of this compound are primarily governed by the reactivity of its ester functional group. Both methanolysis and hydrolysis are fundamental chemical processes that can lead to the degradation of this compound, proceeding via a nucleophilic acyl substitution mechanism.

Hydrolysis involves the reaction of the ester with water to yield a carboxylic acid and an alcohol. In the case of this compound, hydrolysis results in the formation of 6-(dimethylamino)-2-naphthoic acid and methanol (B129727). This reaction can be catalyzed by either an acid or a base.

Acid-catalyzed hydrolysis: The process begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Base-catalyzed hydrolysis (saponification): A hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the methoxide (B1231860) leaving group, which then deprotonates the newly formed carboxylic acid.

Methanolysis is a specific type of alcoholysis where methanol is the reactant. For an ester, this process is a transesterification reaction. When this compound reacts with methanol, the reaction is an equilibrium process where the methyl ester is exchanged, resulting in no net change unless an isotopically labeled methanol is used. However, in the context of a larger molecule or polymer containing this naphthoate moiety, methanolysis serves as a key degradation pathway to break down the structure into smaller methyl ester monomers. bham.ac.uk This process is also typically catalyzed by acids or bases. Studies on the degradation of aromatic polyesters, such as Vectra, utilize methanolysis to break down the robust polymer chains into their constituent monomeric esters. bham.ac.uk

Table 2: Degradation Pathways for this compound.
ProcessReactantCatalystProducts
HydrolysisWater (H₂O)Acid (H⁺) or Base (OH⁻)6-(dimethylamino)-2-naphthoic acid + Methanol
MethanolysisMethanol (CH₃OH)Acid (H⁺) or Base (e.g., CH₃O⁻)(No net reaction, equilibrium exchange)

Catalytic Roles in Polymer Degradation Processes

While this compound itself is not typically employed as a primary catalyst, its structural components, particularly the dimethylamino group, suggest a potential role in catalyzing polymer degradation, especially in processes like the depolymerization of polyesters. The dimethylamino group is a tertiary amine, which can function as a nucleophilic or base catalyst. Its role can be compared to that of 4-dimethylaminopyridine (B28879) (DMAP), a well-known and highly efficient catalyst for esterification and acylation reactions.

In the context of polymer degradation, such as the methanolysis of aromatic polyesters, superbases are often employed to achieve efficient depolymerization. bham.ac.uk For instance, the superbase 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) has demonstrated high activity in the methanolysis of the liquid-crystalline polymer Vectra, yielding monomeric esters. bham.ac.uk The mechanism often involves the activation of the nucleophile (methanol) by the base.

A molecule like this compound, or more specifically, its corresponding acid or other derivatives formed in a reaction mixture, could potentially participate in or influence catalytic degradation cycles. The dimethylamino group could function as a co-catalyst or a proton shuttle, facilitating the attack of nucleophiles like methanol or water onto the ester linkages of a polymer chain. For example, it could deprotonate methanol to form the more nucleophilic methoxide ion, which would then attack the polymer backbone. Although direct studies detailing the catalytic role of this compound in polymer degradation are scarce, its inherent chemical functionalities provide a basis for such potential applications in recycling and chemical processing of polymeric materials.

Table 3: Catalytic Activity in the Methanolysis of Vectra Polymer at 150 °C. bham.ac.uk
CatalystTypeMonomer Yield (after 500 h)
TBDSuperbase28%
DBUSuperbase9%
P₂-t-BuSuperbase7%
CH₃ONaBase2%

Current Research Frontiers and Future Directions

Emerging Trends in Naphthalene-Based Fluorophores for Advanced Applications

Naphthalene-based fluorophores are at the forefront of development for a wide array of advanced applications, extending far beyond simple fluorescence labeling. researchgate.net A significant trend is the design of "smart" probes that respond to specific environmental stimuli. These environment-sensitive fluorophores exhibit changes in their fluorescence properties, such as emission wavelength, quantum yield, and lifetime, in response to variations in local polarity, viscosity, or the presence of specific analytes. nih.govnih.gov This characteristic is particularly valuable in biological imaging, where such probes can report on the state of cellular microenvironments, like the hydration and packing of lipid membranes. nih.gov

The core structure of many of these advanced probes involves a naphthalene (B1677914) scaffold substituted with electron-donating and electron-accepting groups, often at the 2- and 6-positions, to induce an intramolecular charge transfer (ICT) mechanism. researchgate.net This ICT character is responsible for their sensitivity to the surrounding environment. researchgate.net For instance, 6-N,N-dimethylamino-2,3-naphthalimide (6DMN), a related fluorophore, shows a dramatic red-shift in its fluorescence emission (over 100 nm) and a more than 100-fold decrease in quantum yield when moving from a nonpolar solvent like chloroform (B151607) to water. nih.govresearchgate.net This extreme sensitivity allows for the development of probes that are essentially "off" in aqueous solutions but become brightly fluorescent when bound to hydrophobic sites within proteins or membranes. nih.gov

Current research is focused on harnessing these properties for sophisticated applications:

Biological and Medical Labeling: Naphthalene derivatives are being incorporated into peptides and other biomolecules to monitor protein-protein interactions, phosphorylation events, and protein folding. nih.govresearchgate.net Their application as fluorescent stains for visualizing cellular membranes in living cells is another active area of investigation. nih.gov

Fluorescent Sensors: There is a growing interest in creating highly selective and sensitive fluorescent chemosensors for detecting metal ions (e.g., Al³⁺), anions, and other small molecules of biological or environmental importance. researchgate.netmdpi.commahendrapublications.com

Materials for Optoelectronics: The unique photophysical properties of naphthalene-based compounds make them attractive candidates for use in organic light-emitting diodes (OLEDs) and other light-harvesting systems. researchgate.net

The development of these fluorophores often involves fine-tuning their molecular structure to optimize properties like brightness, photostability, and Stokes shift for specific applications.

Interdisciplinary Research Integrating Computational and Experimental Approaches

A defining feature of modern fluorophore development is the powerful synergy between computational chemistry and experimental synthesis and spectroscopy. rsc.org This interdisciplinary approach accelerates the discovery and optimization of new photoactive molecules by providing deep insights into their electronic structure and behavior. rsc.orgnih.gov

Computational Methods in Fluorophore Design: Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TDDFT) are the workhorses of computational studies in this field. nih.govscispace.com These methods allow researchers to:

Predict Spectroscopic Properties: Accurately calculate absorption and emission wavelengths, corresponding to the energy gaps between molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org

Understand Molecular Geometry: Determine the optimized ground-state and excited-state geometries of the fluorophore and its complexes with other molecules or ions. rsc.org

Elucidate Reaction Mechanisms: Investigate the mechanisms of fluorescence enhancement or quenching, such as chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET). rsc.org

Analyze Electronic Transitions: Gain insight into the nature of the electronic transitions, for example, by confirming the Intramolecular Charge Transfer (ICT) character. rsc.org

This predictive power enables a more rational, less trial-and-error-based approach to designing new molecules. For example, computational studies have been used to substantiate the experimentally observed structural and spectroscopic features of naphthalene-based probes upon binding to aluminum ions. rsc.orgrsc.orgnih.gov

The table below illustrates the kind of data derived from such integrated studies, showing the calculated energy gaps for a naphthalene-based probe before and after complexation with Al³⁺.

SystemHOMO-LUMO Energy Gap (eV)
Ligand (L)3.83
Ligand-Al³⁺ Complex3.23
Data derived from computational studies on a naphthalene-based fluorescent probe. rsc.org

This integration of computational and experimental work provides a detailed, nuanced understanding of photophysical processes, paving the way for the creation of fluorophores with precisely controlled properties. researchgate.net

Prospects for Rational Design of Novel Photoactive Materials

The convergence of synthetic chemistry, spectroscopy, and computational modeling is enabling the "rational design" of novel photoactive materials. nih.govnih.gov This design-led approach moves beyond serendipitous discovery towards the deliberate construction of molecules with predetermined functions. The detailed understanding of structure-property relationships in naphthalene-based systems is a key enabler of this trend. biointerfaceresearch.com

The principles of rational design are being applied to create a variety of advanced materials:

Targeted Therapeutics: In medicine, rational design is used to create molecules that interact with specific biological targets. For example, naphthalene-based diarylamides have been designed as pan-Raf kinase inhibitors for anti-melanoma activity, and naphthalene diimides have been developed as DNA interactive agents. nih.govnih.gov In these cases, molecular modeling helps predict the binding affinity and mode of interaction with the target protein or DNA structure before synthesis is undertaken. nih.gov

Advanced Optical Materials: The ability to tune the electronic properties of the naphthalene core by adding various substituents allows for the design of materials for specific optical applications, such as in photocatalysis or nonlinear optics. rsc.org

Next-Generation Sensors: By combining a rationally designed naphthalene fluorophore with a specific recognition moiety (e.g., an ionophore or an aptamer), researchers can create highly selective sensors for a wide range of analytes.

The future in this field lies in developing more sophisticated computational models that can predict not only basic photophysical properties but also complex behaviors like photostability, two-photon absorption cross-sections, and performance in complex biological or material environments. The strong agreement already achieved between quantum chemistry calculations and experimental data for molecules like azanaphthalenes signals the immense potential of this approach for the future rational design of photoactive molecules. researchgate.net

Q & A

Q. What are the common synthetic routes for Methyl 6-(dimethylamino)-2-naphthoate, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The compound is synthesized via aromatic substitution reactions. For example, brominated precursors like Methyl 6-bromo-2-naphthoate undergo nucleophilic substitution with dimethylamine. Key conditions include:
  • Catalyst : Copper(I) iodide or palladium-based catalysts for coupling reactions .
  • Solvent : Polar aprotic solvents (e.g., DMF, THF) at elevated temperatures (80–120°C) .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) to isolate the product .
    Table: Example Reaction Conditions
PrecursorReagentCatalystSolventYield (%)
Methyl 6-bromo-2-naphthoateDimethylamineCuIDMF65–75

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • LCMS : Used to confirm molecular weight (e.g., m/z 256 [M+H]+) and monitor reaction progress .
  • NMR : ¹H NMR (CDCl₃) shows characteristic signals: δ 3.05 (s, 6H, dimethylamino) and δ 8.2–8.6 (aromatic protons) .
  • HPLC : Retention time analysis under reverse-phase conditions (C18 column, acetonitrile/water mobile phase) ensures purity (>98%) .

Advanced Research Questions

Q. How does the dimethylamino substituent influence the compound’s reactivity in downstream derivatization?

  • Methodological Answer : The dimethylamino group enhances electron density on the naphthalene ring, facilitating electrophilic substitutions (e.g., nitration, halogenation). Comparative studies with hydroxyl or methoxy derivatives (e.g., 6-Hydroxy-2-naphthoic acid) show slower reaction kinetics due to reduced electron-donating effects . Computational DFT analyses (e.g., Mulliken charge distribution) can predict reactive sites .

Q. What strategies resolve contradictions in reported toxicity data for naphthalene derivatives like this compound?

  • Methodological Answer :
  • Risk of Bias Assessment : Apply standardized tools (e.g., Table C-7 in ) to evaluate experimental design flaws, such as inadequate randomization or exposure dosages .
  • In vitro models : Use hepatic (HepG2) or pulmonary (A549) cell lines to assess cytotoxicity, ensuring metabolic activation systems (e.g., S9 fraction) mimic in vivo conditions .

Q. How can computational modeling predict the environmental persistence and bioaccumulation potential of this compound?

  • Methodological Answer :
  • QSAR models : Estimate logP (octanol-water partition coefficient) to predict bioaccumulation. Experimental logP for similar naphthalene derivatives ranges from 2.8–3.5 .
  • Degradation pathways : Simulate hydrolysis (pH 7–9) and photolysis (UV-Vis spectra) using software like EPI Suite. Data gaps in soil mobility require column leaching experiments .

Q. What analytical techniques detect and quantify byproducts in scaled-up synthesis of this compound?

  • Methodological Answer :
  • HPLC-MS/MS : Identifies trace impurities (e.g., unreacted brominated precursors) with detection limits <0.1% .
  • GC-FID : Monitors volatile byproducts (e.g., dimethylamine residues) using capillary columns (DB-5) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.